(2S,4s)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid tert-butyl ester
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Overview
Description
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with benzyl and tert-butyl groups
Preparation Methods
The synthesis of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the protection of amino acids followed by cyclization to form the pyrrolidine ring. The tert-butyl and benzyl groups are introduced through specific alkylation reactions. Industrial production methods often employ flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate include:
1-benzyl 2-tert-butyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Differing by the presence of an amino group instead of a hydroxyl group.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in peptide synthesis. The uniqueness of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
NTIYXHSAWPRZFY-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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